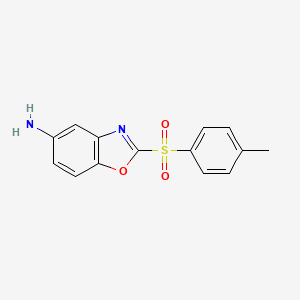![molecular formula C8H13NO2 B13007154 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 This compound is known for its unique structure, which includes a bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene is subjected to amination reactions to introduce the amino group at the desired position.
Carboxylation: The carboxyl group is then introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
科学研究应用
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of metabolic disorders and neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in insulin secretion and glucose metabolism . This activation can lead to improved insulin secretion and glycemic control, making it a potential candidate for the treatment of diabetes.
相似化合物的比较
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with a similar structure but different functional groups.
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: A compound with a larger bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen bridge in the bicyclic system.
These compounds share structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound in terms of its specific interactions and effects.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
2-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI 键 |
ADRXIUGRBQVNBG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


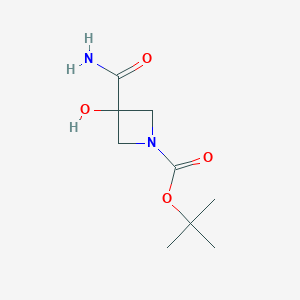
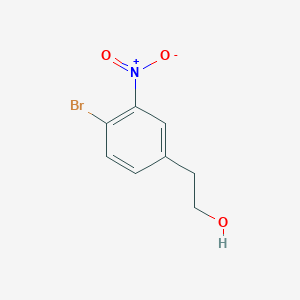

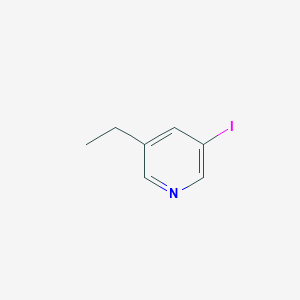
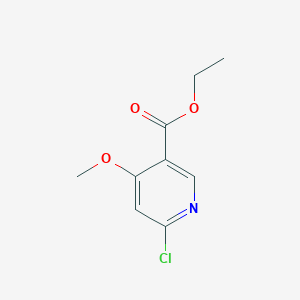
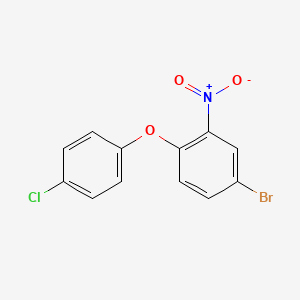
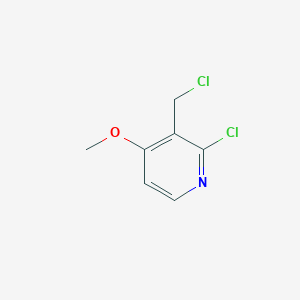

![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
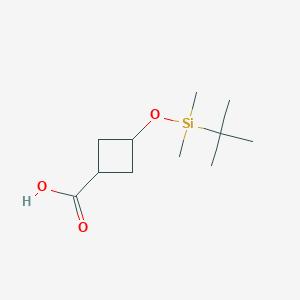

![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

